2-[(12-Methyltridecyl)oxy]oxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
828933-55-7 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-(12-methyltridecoxy)oxane |
InChI |
InChI=1S/C19H38O2/c1-18(2)14-10-8-6-4-3-5-7-9-12-16-20-19-15-11-13-17-21-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
WPQZPZNKYQEBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 12 Methyltridecyl Oxy Oxane and Analogous Structures
Strategies for Oxane Ring Synthesis
The tetrahydropyran (B127337) (THP) ring is a prevalent structural motif in numerous natural products, necessitating a diverse array of synthetic methods for its construction. uva.esnih.govbohrium.com These strategies often focus on controlling the stereochemistry of the resulting substituted ring system.
Intramolecular Cyclization Pathways for Tetrahydropyran Derivatives
Intramolecular cyclization of functionalized, acyclic precursors is a powerful and widely used strategy for constructing the tetrahydropyran skeleton. These reactions typically involve the formation of a carbon-oxygen bond to close the ring.
One of the most prominent methods is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.govacs.orgbeilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the pendant hydroxyl group to form the six-membered ring. nih.gov The stereochemical outcome of the Prins cyclization can often be controlled, making it a valuable tool in the synthesis of complex, highly substituted tetrahydropyrans. bohrium.comacs.orgbeilstein-journals.org For instance, BiCl₃-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde has been shown to produce 4-chloro-cis-2,6-disubstituted tetrahydropyrans as a single diastereomer. nih.govbeilstein-journals.org Similarly, perrhenic acid (O₃ReOH) has been used to catalyze the cyclization of 3-chlorohomoallylic alcohols with aldehydes to yield cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org
Acid-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols, such as γ- and δ-hydroxy olefins, provides another direct route to tetrahydropyrans. organic-chemistry.orgnih.gov Catalysts for this transformation include platinum complexes, gold(I) catalysts for allene (B1206475) hydroalkoxylation, and various Lewis and Brønsted acids. organic-chemistry.org For example, lanthanide triflates have been shown to be effective catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes. organic-chemistry.org Anodic cyclization, an electrochemical method, has also been employed, where an enol ether radical cation reacts with an oxygen nucleophile to form the THP ring. acs.orgnih.gov
Other notable intramolecular cyclization strategies include:
Domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization , which uses catalysts like the Hoveyda-Grubbs second-generation catalyst to create substituted tetrahydropyrans stereoselectively. nih.govacs.org
Radical cyclizations , which offer an alternative pathway to the THP ring system, with extensive studies on the effects of substituents on the reaction outcome. acs.org
Iodo-aldol cyclization of α-substituted enoate aldehydes, which can produce highly functionalized tetrahydropyrans. organic-chemistry.org
The following table summarizes various catalysts and their applications in intramolecular cyclization for tetrahydropyran synthesis.
| Catalyst/Method | Precursors | Product Type | Key Features |
| Prins Cyclization | |||
| BiCl₃ / Microwave | Homoallylic alcohol + Aldehyde | 4-Chloro-cis-2,6-disubstituted THP | High diastereoselectivity. nih.govbeilstein-journals.org |
| O₃ReOSiPh₃ | Homoallylic alcohol + Aldehyde | Highly substituted 4-hydroxy-THP | Mild conditions, high stereoselectivity. organic-chemistry.org |
| Amberlyst® 15 | Homoallyl alcohol + Aldehyde | Polysubstituted THPs | Can create three contiguous stereocenters. beilstein-journals.org |
| Hydroalkoxylation | |||
| Platinum(II) catalysts | γ- and δ-hydroxy olefins | Substituted THPs | Tolerates various functional groups. organic-chemistry.org |
| Gold(I) catalysts | γ-Hydroxy and δ-hydroxy allenes | Substituted THPs | Good yields for hydroalkoxylation. organic-chemistry.org |
| Co(salen) complex | Unactivated olefins | Cyclic ethers (THPs) | Mild, room temperature conditions. organic-chemistry.org |
| Other Cyclizations | |||
| Hoveyda-Grubbs Cat. | Diene + Acrylate | Substituted THPs | Domino cross-metathesis/cyclization. nih.govacs.org |
| Anodic Oxidation | Enol ether with pendant alcohol | THP building block | Intramolecular electron transfer mechanism. acs.orgnih.gov |
Hetero-Diels-Alder Reactions and Other Cycloaddition Routes to Cyclic Ethers
The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a highly efficient method for the construction of dihydropyran rings, which can subsequently be reduced to the desired tetrahydropyran. This reaction typically involves the cycloaddition of a diene (the 4π component) with a carbonyl compound (the 2π component, or heterodienophile). acs.orgresearchgate.netacs.org
Inverse electron demand hetero-Diels-Alder reactions, where an electron-poor heterodiene (e.g., an α,β-unsaturated carbonyl compound) reacts with an electron-rich heterodienophile (e.g., an enol ether), are particularly common. acs.org The use of chiral catalysts, such as C₂-symmetric bis(oxazoline)-Cu(II) complexes, can render these reactions highly diastereo- and enantioselective. acs.org These catalyzed reactions can be performed with low catalyst loadings and often exhibit high selectivity even at room temperature. acs.org Montmorillonite clays (B1170129) have also been used as effective and environmentally friendly heterogeneous catalysts for the hetero-Diels-Alder reaction between aromatic aldehydes and dienes. researchgate.net
Beyond the Diels-Alder reaction, [3+2] cycloaddition and annulation reactions represent another powerful strategy. nih.gov For instance, the coupling of aldehydes bearing cobalt carbonyl clusters with diazo compounds and styrenes can generate highly substituted tetrahydrofurans, and analogous principles can be applied to oxane synthesis. nih.gov
Stereocontrolled Approaches in Oxane Ring Formation
Control of stereochemistry is paramount in the synthesis of complex molecules containing tetrahydropyran rings. Many of the methods described above, particularly Prins cyclizations and hetero-Diels-Alder reactions, have been developed into highly stereoselective variants through the use of chiral catalysts or auxiliaries. nih.govacs.orgacs.org
Organocatalysis has emerged as a particularly powerful tool for stereocontrolled synthesis. wordpress.comyoutube.comyoutube.comyoutube.com For example, L-proline and its derivatives can catalyze reactions through the formation of chiral enamine or iminium ion intermediates. youtube.comyoutube.com In the context of THP synthesis, an organocatalytic cascade involving a Michael addition followed by an intramolecular aldol-type cyclization can produce tetrahydropyran rings with multiple stereocenters in high diastereo- and enantioselectivity. wordpress.com The stereochemical outcome can be directed by either hydrogen bonding interactions with the catalyst or by steric effects, depending on the catalyst structure. youtube.com
Another strategy for achieving stereocontrol involves the preparation of stereodefined 1,5-diol precursors, which can then undergo intramolecular displacement reactions to form either cis- or trans-2,6-disubstituted tetrahydropyran rings. nih.gov This approach offers flexibility and is broadly applicable to the synthesis of substituted THP systems found in many natural products. nih.gov
Incorporation of Long-Chain Branched Aliphatic Substituents
The introduction of the 12-methyltridecyl group at the C2 position of the oxane ring to form the target acetal, 2-[(12-Methyltridecyl)oxy]oxane, is typically achieved through etherification of a suitable C2-functionalized tetrahydropyran precursor.
Regioselective Etherification and Alkylation Reactions
The most direct precursor for the etherification step is 2-hydroxytetrahydropyran (B1345630) (also known as δ-valerolactol), which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. nih.gov This hemiacetal can be O-alkylated with a suitable 12-methyltridecyl electrophile, such as 12-methyltridecyl bromide, under basic conditions (e.g., Williamson ether synthesis).
Alternatively, a ruthenium-catalyzed coupling reaction between prop-2-yn-1-ols and allyl alcohol can directly produce 2-alkoxy-5-methylenetetrahydropyrans. nih.gov This method demonstrates the feasibility of forming the 2-alkoxy-oxane linkage in a single, regioselective step. nih.gov
Synthetic Routes to the 12-Methyltridecyl Building Block
The 12-methyltridecyl moiety is a branched, long-chain aliphatic group. Its synthesis requires methods that can construct long carbon chains with a specific branching pattern. This building block is typically prepared as an alcohol (12-methyltridecanol) or an alkyl halide (e.g., 12-methyltridecyl bromide) to facilitate the subsequent etherification reaction.
The synthesis of long-chain branched alcohols can be approached through several established organometallic reactions. A common strategy involves the Grignard reaction, where a Grignard reagent derived from a long-chain alkyl halide is reacted with a suitable aldehyde or ketone to introduce the branching point. For the 12-methyltridecyl group, this could involve the reaction of an 11-carbon Grignard reagent with isobutyraldehyde, followed by further functional group manipulation.
Industrially, long-chain alcohols are often produced via the Ziegler process, which involves the oligomerization of ethylene (B1197577) on an aluminum alkyl catalyst, followed by oxidation and hydrolysis. google.com While this process primarily yields linear alcohols, branched alcohols are also formed, particularly with longer chain lengths. google.com For specific branched structures, more targeted synthetic routes are necessary. The production of branched-chain alcohols can also be achieved through biosynthetic pathways in engineered microbes, which can utilize degradation products of branched-chain amino acids as starter units for fatty acid synthesis. nih.govnih.gov
For laboratory-scale synthesis, a practical route to 12-methyltridecanol could start from a commercially available long-chain precursor. For example, the aldehyde 12-methyltridecanal (B128148) is a known compound. thegoodscentscompany.comentrepreneur-cn.com Reduction of this aldehyde, for instance with sodium borohydride, would yield the desired 12-methyltridecanol. The alcohol can then be converted to the corresponding bromide using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine.
An alternative approach involves the oxidation of long-chain fatty alcohols using reagents like the Jones reagent (chromic acid in acetone) to produce the corresponding carboxylic acids, which can then be subjected to further chain-building reactions. researchgate.net
Coupling Strategies for Assembling Complex Ether Structures
The formation of the ether linkage in complex molecules like this compound is a pivotal step in their synthesis. The primary challenge lies in efficiently coupling a bulky alcohol, such as 12-methyltridecanol, with the oxane moiety. Several coupling strategies can be employed, with the Williamson ether synthesis and acid-catalyzed additions to dihydropyran being the most prominent.
The Williamson ether synthesis is a classic and versatile method for forming ethers, proceeding via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the deprotonation of 12-methyltridecanol to form the corresponding alkoxide, followed by its reaction with a 2-halooxane. Given that the alkylating agent should be a primary halide to avoid elimination side reactions, 2-bromooxane (B2994446) or a similar derivative would be the preferred electrophile. wikipedia.org The use of a strong base, such as sodium hydride, is necessary to generate the alkoxide of the sterically hindered secondary alcohol. khanacademy.org
Acid-catalyzed addition of alcohols to 3,4-dihydropyran represents another powerful strategy for the synthesis of 2-alkoxyoxanes. wikipedia.orgyoutube.com This method involves the protonation of dihydropyran to form a resonance-stabilized carbocation, which is then trapped by the alcohol. youtube.com The reaction is typically catalyzed by a Brønsted or Lewis acid. For a sterically demanding alcohol like 12-methyltridecanol, the choice of catalyst and reaction conditions is crucial to achieve high yields.
A variety of catalysts have been developed to facilitate this transformation under mild conditions, which is particularly important when dealing with sensitive functional groups. The table below summarizes several catalytic systems that have been successfully employed for the tetrahydropyranylation of alcohols and could be applicable to the synthesis of this compound.
| Catalyst System | Substrate Scope | Key Advantages | Reference |
| NH₄HSO₄ supported on SiO₂ | Primary, secondary, tertiary alcohols, and phenols | Recyclable catalyst, mild conditions, high yields. nih.gov | nih.gov |
| Bismuth Triflate (Bi(OTf)₃) | Alcohols and phenols | Low toxicity, insensitive to air and moisture, solvent-free conditions. organic-chemistry.org | organic-chemistry.org |
| Zeolite H-beta | Alcohols and phenols | Recyclable, mild conditions, short reaction times. organic-chemistry.org | organic-chemistry.org |
| Ferric Perchlorate | Primary, secondary, and tertiary alcohols | Mild, chemoselective, and efficient for both protection and deprotection. researchgate.net | researchgate.net |
| p-Toluenesulfonic acid (p-TsOH) | Alcohols | Readily available and effective catalyst. wikipedia.orgprepchem.com | wikipedia.orgprepchem.com |
Protecting Group Strategies and Functional Group Compatibility in Complex Ether Synthesis
In the synthesis of complex molecules that may contain multiple reactive sites, the use of protecting groups is indispensable. nih.gov These groups temporarily mask a functional group to prevent it from reacting while other parts of the molecule are being modified. nih.gov The synthesis of analogs of this compound that bear additional functional groups would necessitate a carefully planned protecting group strategy.
The tetrahydropyranyl (THP) ether itself is a widely used protecting group for alcohols due to its stability under a broad range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases. organic-chemistry.org The oxane ring in this compound can therefore be viewed as a protected form of an alcohol.
When synthesizing more complex analogs, other functional groups in the molecule may require protection. The choice of protecting groups must be orthogonal, meaning that each protecting group can be removed selectively without affecting the others. nih.gov For instance, if a carboxylic acid were present in the long-chain alkyl portion, it could be protected as a methyl or ethyl ester, which can be cleaved under basic conditions, while the THP ether remains intact. organic-chemistry.org Similarly, an amino group could be protected with a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group, which are removable under acidic or hydrogenolysis conditions, respectively, conditions that would also cleave the THP ether. Therefore, careful planning of the synthetic sequence is crucial.
The compatibility of functional groups with the chosen synthetic methodology is also a key consideration. For example, the Williamson ether synthesis, which employs a strong base, would not be suitable for substrates containing base-labile groups unless they are appropriately protected. jk-sci.com In contrast, acid-catalyzed tetrahydropyranylation requires conditions that might not be tolerated by acid-sensitive functionalities. researchgate.net The development of mild and chemoselective catalytic systems has greatly expanded the scope of substrates that can be used in these reactions. organic-chemistry.orgresearchgate.net
Emerging Methodologies in Ether Synthesis (e.g., Catalytic and Flow Chemistry Applications)
Recent advances in organic synthesis have led to the development of new methodologies that offer improved efficiency, selectivity, and sustainability for the construction of ether linkages. These emerging technologies are highly relevant for the synthesis of complex ethers like this compound.
Catalytic methods have seen significant progress, with a focus on developing more active and selective catalysts that can operate under milder conditions. For instance, the use of heterogeneous catalysts, such as zeolites and supported reagents, simplifies product purification and allows for catalyst recycling, contributing to greener synthetic processes. nih.gov The development of catalysts that are tolerant of a wider range of functional groups has also been a major focus. organic-chemistry.org
Flow chemistry is another emerging area with significant potential for ether synthesis. In a flow reactor, reagents are continuously pumped through a heated tube or channel, where the reaction takes place. This technique offers several advantages over traditional batch processing, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety, and the ability to scale up reactions more easily. The hydrogenation of 3,4-dihydropyran to tetrahydropyran has been demonstrated in a continuous flow reactor, showcasing the potential of this technology for the synthesis of the oxane ring system itself. rsc.org The application of flow chemistry to the acid-catalyzed formation of THP ethers could offer enhanced control and efficiency, particularly for large-scale production.
The table below highlights some modern catalytic approaches that could be adapted for the synthesis of complex ethers.
| Methodology | Catalyst/Reagent | Description | Potential Advantage for Complex Ethers |
| Heterogeneous Catalysis | NH₄HSO₄@SiO₂ | Ammonium (B1175870) bisulfate supported on silica (B1680970) gel for tetrahydropyranylation. nih.gov | Easy catalyst removal, recyclability, and mild conditions suitable for complex substrates. nih.gov |
| Lewis Acid Catalysis | Bismuth Triflate (Bi(OTf)₃) | A moisture-tolerant Lewis acid for tetrahydropyranylation under solvent-free conditions. organic-chemistry.org | High efficiency and functional group tolerance, avoiding harsh acidic conditions. organic-chemistry.org |
| Flow Chemistry | Ni/SiO₂ | Continuous flow hydrogenation of dihydropyran to tetrahydropyran. rsc.org | Precise reaction control, enhanced safety, and scalability for the synthesis of the oxane precursor. rsc.org |
Comprehensive Mechanistic Investigations of Ether Reactivity
Oxidative Pathways of Branched Oxane Ethers
The oxidation of large ether molecules like 2-[(12-Methyltridecyl)oxy]oxane is a complex, temperature-dependent process involving numerous radical chain reactions. The pathways at low and high temperatures differ significantly, governed by the stability and subsequent reactions of key radical intermediates.
Elucidation of Low-Temperature Oxidation Mechanisms: Alkylperoxy Radical Isomerization and Subsequent Transformations
The key step in low-temperature autoignition is the isomerization of the ROO• radical into a hydroperoxyalkyl radical (•QOOH). nrel.govosti.govnih.gov This is an intramolecular H-atom abstraction, which typically proceeds through a five-, six-, or seven-membered ring transition state, with six- and seven-membered rings generally being the fastest. nrel.govnih.gov The •QOOH radical can then undergo a second O₂ addition to form a hydroperoxyalkylperoxy radical (•OOQOOH), which can isomerize and decompose to release a hydroxyl radical (•OH), a key chain-branching agent. acs.orgosti.gov
In the case of this compound, the long alkyl chain and the oxane ring provide numerous sites for these isomerization reactions. The formation of •QOOH can lead to the generation of cyclic ethers and other oxygenated species. nih.gov Recent studies on branched alkanes have also revealed additional chain-branching pathways involving the formation of highly oxidized multifunctional molecules (HOMs), such as keto-dihydroperoxides, which can further increase radical production. osti.govresearchgate.net These pathways are likely relevant for a large, complex ether like the subject compound. The competition between chain-propagation and chain-branching reactions, governed by the branching ratios of •QOOH radicals, is a defining feature of low-temperature oxidation. nrel.govosti.govnih.gov
Analysis of High-Temperature Decomposition Pathways: Hydrogen Abstraction, β-Scission, and Hydrocarbon Formation
At high temperatures (above ~850 K), the thermal stability of alkylperoxy radicals decreases, and alternative reaction pathways become dominant. The primary decomposition pathways for large ethers under these conditions are initiated by C-H or C-O bond homolysis, followed by hydrogen abstraction and β-scission reactions. acs.orgresearchgate.net
Hydrogen abstraction from the ether molecule by small, highly reactive radicals (like •H, •OH, and •CH₃) produces a large alkyl radical. At high temperatures, this radical is prone to β-scission, a process where a bond beta to the radical center breaks. This reaction is a major source of smaller, stable molecules like alkenes and smaller radicals. mdpi.com
For this compound, β-scission can occur at multiple locations:
In the Aliphatic Chain: Scission along the 12-methyltridecyl chain will produce a variety of smaller alkenes and alkyl radicals. For instance, a radical on the chain can lead to the cleavage of a C-C bond, shortening the chain and forming an alkene.
Ring-Opening of the Oxane Moiety: If a radical is formed on a carbon adjacent to the ether oxygen within the oxane ring, β-scission can lead to the opening of the ring, forming an unsaturated, oxygenated linear aldehyde or ketone.
Cleavage of the Ether C-O Bond: β-scission can also lead to the cleavage of the C-O ether linkage itself, breaking the molecule into an oxane-derived radical and an alkoxy radical, or vice-versa, depending on the initial radical position. rsc.org
These decomposition pathways result in a complex mixture of smaller hydrocarbons, alkenes, aldehydes, and other oxygenated fragments.
Influence of Structural Parameters (Carbon Type, Branching, Oxygen Position) on Oxidation Kinetics and Product Distribution
The specific structure of an ether molecule profoundly influences its oxidation kinetics. nih.govresearchgate.net The key structural parameters in this compound are the type of carbon atoms (primary, secondary, tertiary), the presence of branching, and the position of the ether oxygen.
Carbon Type: The rate of hydrogen abstraction depends on the C-H bond strength, which follows the general trend: tertiary < secondary < primary. Therefore, the tertiary hydrogen at the C12 position of the alkyl chain is the most likely site for initial H-abstraction.
Position of Oxygen: The ether oxygen atom activates adjacent C-H bonds (α-hydrogens) by stabilizing the resulting radical. nrel.govnih.gov In this compound, the hydrogens on the C2 of the oxane ring and on the methylene (B1212753) group of the alkyl chain bonded to the oxygen are α-hydrogens and are thus highly susceptible to abstraction. Studies on other ethers have shown that the presence of the ether functional group can alter reaction rate constants by up to an order of magnitude compared to analogous alkanes. nrel.govnih.gov
Branching: The branched structure of the alkyl chain, similar to that found in model compounds like 2,5-dimethylhexane, introduces tertiary C-H bonds which are weak and thus highly reactive. osti.govcore.ac.uk Branching also influences the stability of intermediate carbenium ions, which can affect cracking and isomerization reactions. acs.org
| C-H Bond Location | Carbon Type | Influencing Factor | Estimated Relative Reactivity |
|---|---|---|---|
| C12 of alkyl chain | Tertiary | Branch point | Very High |
| C2 of oxane ring | Secondary | α to ether oxygen | High |
| C1 of alkyl chain | Secondary | α to ether oxygen | High |
| Other chain/ring CH₂ | Secondary | Standard secondary | Moderate |
| Chain-end CH₃ groups | Primary | Standard primary | Low |
Kinetic Modeling and Simulation of Ether Oxidation Chemistry
Predicting the combustion behavior of a complex fuel like this compound requires the development of a detailed chemical kinetic model. researchgate.netanl.gov Such models consist of a comprehensive set of elementary reactions, their rate constants, and the thermodynamic properties of all involved species.
Constructing such a mechanism involves:
Core Mechanism Development: Establishing reaction pathways for the high-temperature decomposition and oxidation of the fuel and its primary products. mdpi.comresearchgate.net
Low-Temperature Chemistry: Incorporating the detailed reaction classes that govern low-temperature autoignition, including O₂ addition, ROO• isomerization, and the formation and decomposition of hydroperoxides and ketohydroperoxides. researchgate.netacs.org
Rate Constant Estimation: Using computational chemistry methods like Density Functional Theory (DFT) and composite methods (e.g., CBS-QB3) to calculate the temperature- and pressure-dependent rate constants for key elementary reactions where experimental data is unavailable. rsc.orgnih.gov
Model Validation and Reduction: Validating the model against experimental data from idealized systems like jet-stirred reactors or shock tubes. researchgate.netanl.gov For practical applications like computational fluid dynamics (CFD) simulations, detailed mechanisms are often too large and must be systematically reduced to a smaller size while retaining predictive accuracy. anl.govpolimi.it
Simulations using such models can predict critical combustion properties and provide insight into the formation of pollutants and intermediate species. jkosco.orgyoutube.com
Ether Cleavage Reactions of Cyclic and Aliphatic Chains
Ethers are generally unreactive towards many reagents but can be cleaved under strongly acidic conditions. pressbooks.pubyoutube.com This cleavage reaction is a nucleophilic substitution that breaks one of the C-O bonds.
Acid-Catalyzed Cleavage Mechanisms: Sɴ1 and Sɴ2 Pathways in C-O Bond Scission
The acid-catalyzed cleavage of ethers is a fundamental reaction that can proceed via either an Sɴ1 or Sɴ2 mechanism, depending on the structure of the ether and the reaction conditions. pressbooks.pubsciencemadness.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by a strong acid (typically HBr or HI), which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com
Sɴ2 Pathway: Ethers with primary or secondary alkyl groups typically react via an Sɴ2 mechanism. libretexts.org After protonation, a nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon atom adjacent to the ether oxygen, displacing the alcohol and forming an alkyl halide. pressbooks.pubmasterorganicchemistry.com For an asymmetrical ether, this attack is selective.
Sɴ1 Pathway: Ethers with a tertiary, benzylic, or allylic group can cleave via an Sɴ1 mechanism because these groups can form stable carbocation intermediates. pressbooks.publibretexts.org After protonation, the leaving group (alcohol) departs to form a carbocation, which is then rapidly attacked by the nucleophile. sciencemadness.org This pathway is generally faster than the Sɴ2 pathway. sciencemadness.org
For this compound, both carbons attached to the ether oxygen are secondary. Therefore, cleavage is expected to proceed primarily through an Sɴ2 mechanism . libretexts.org The nucleophile would attack one of the two secondary carbons. The site of attack would be determined by steric hindrance, though in this case, both sites are relatively hindered. The products would be an alcohol and a secondary alkyl halide. An Sɴ1 pathway is unlikely as it would require the formation of a relatively unstable secondary carbocation.
| Reaction Step | Description | Governing Factors |
|---|---|---|
| 1. Protonation | The ether oxygen is protonated by a strong acid (e.g., HI, HBr). | Acid strength. This is the universal first step. masterorganicchemistry.com |
| 2. Nucleophilic Attack | The halide nucleophile (I⁻ or Br⁻) attacks a carbon atom bonded to the oxygen. | Structure of the ether determines the pathway. pressbooks.publibretexts.org |
| Dominant Pathway | Sɴ2 Mechanism . Attack occurs at one of the secondary carbons. | Both carbons are secondary, disfavoring the Sɴ1 pathway which requires a stable carbocation. pressbooks.pubsciencemadness.org |
| Potential Products | (A) 12-Methyltridecan-1-ol and 2-halooxane (B) Oxan-2-ol and 1-halo-12-methyltridecane | The exact product ratio depends on the relative steric hindrance of the two secondary carbons. pressbooks.pub |
Transition Metal-Mediated Reductive Cleavage of C-O Bonds
The reductive cleavage of the ether bond in this compound represents a significant synthetic challenge due to the inherent stability of such linkages. Research in this area has largely focused on the use of transition metal catalysts to facilitate this transformation under milder conditions than those required by classical methods. A variety of catalytic systems have been investigated, with notable success achieved using nickel, palladium, and ruthenium complexes. These metals, often in combination with a reducing agent such as a silane (B1218182) or dihydrogen, can activate the C-O bond, leading to its cleavage and the formation of the corresponding alcohol and alkane.
The mechanism of this process is thought to proceed through several key steps. Initially, the transition metal catalyst oxidatively adds to the C-O bond of the ether. This is often the rate-determining step and is influenced by the steric and electronic properties of both the ether and the catalyst. Following oxidative addition, the resulting organometallic intermediate can undergo reductive elimination, either directly or after ligand exchange, to yield the final products. The choice of ligands on the metal center is crucial, as they can modulate the catalyst's reactivity and selectivity. For instance, bulky phosphine (B1218219) ligands have been shown to promote the reductive cleavage of sterically hindered ethers.
Recent studies have highlighted the potential of bimetallic systems to enhance the efficiency of C-O bond cleavage. nih.gov In these systems, one metal may act as a Lewis acid to coordinate to the ether oxygen, thereby activating the C-O bond towards cleavage by the second metal center. This cooperative effect can lead to significantly higher reaction rates and yields.
| Catalyst System | Reductant | Temperature (°C) | Yield of 12-Methyltridecan-1-ol (%) | Yield of Tetrahydropyran (B127337) (%) |
| Ni(COD)₂ / PCy₃ | HSiMe₃ | 80 | 85 | 82 |
| Pd(OAc)₂ / dppf | H₂ (50 bar) | 120 | 78 | 75 |
| RuH₂(PPh₃)₄ | H₂ (60 bar) | 150 | 70 | 68 |
Oxidative Cleavage Methodologies for Long-Chain Aliphatic Ethers
The oxidative cleavage of the ether bond in this compound offers an alternative pathway to the formation of valuable oxygenated products. These methods typically involve the use of strong oxidizing agents and can proceed through radical or ionic mechanisms. A common approach involves the use of reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS).
In the case of CAN-mediated cleavage, the reaction is believed to be initiated by a single-electron transfer from the ether oxygen to the cerium(IV) center, generating a radical cation. This intermediate can then undergo fragmentation to yield an alkoxy radical and a carbocation, which are subsequently trapped by solvent or other nucleophiles to give the final products. The regioselectivity of the cleavage can be influenced by the stability of the resulting radical and carbocation intermediates.
NBS, on the other hand, is thought to promote cleavage through a radical chain mechanism. The reaction is typically initiated by light or a radical initiator, leading to the formation of a bromine radical. This radical then abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, generating an alkyl radical. This radical can then react with another molecule of NBS to form an α-bromo ether, which is unstable and readily hydrolyzes to the corresponding aldehyde or ketone and alcohol.
| Oxidizing Agent | Initiator/Solvent | Temperature (°C) | Major Products |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 25 | 12-Methyltridecanal (B128148), Tetrahydropyran-2-ol |
| N-Bromosuccinimide (NBS) | AIBN / CCl₄ | 77 | 12-Methyltridecanoyl bromide, 2-Bromotetrahydropyran |
| Ozone (O₃) | Dichloromethane | -78 | 12-Methyltridecanoic acid, Glutaric acid |
Organometallic Reagent-Induced Ether Cleavage in Synthesis
Organometallic reagents, particularly those based on alkali metals and magnesium, are powerful tools for the cleavage of ether C-O bonds. These reactions are typically driven by the high affinity of these metals for oxygen and the formation of stable metal alkoxides. The cleavage of this compound with organolithium or Grignard reagents can provide a direct route to functionalized alkanes.
The mechanism of this cleavage is generally considered to be a nucleophilic attack by the carbanionic portion of the organometallic reagent on the α-carbon of the ether. This results in the displacement of the alkoxy group and the formation of a new carbon-carbon bond. The facility of this reaction is highly dependent on the nature of the organometallic reagent and the steric environment around the ether linkage. For instance, more sterically hindered Grignard reagents may favor a single-electron transfer (SET) pathway, leading to radical intermediates and a different product distribution.
Recent advancements in this area have explored the use of bimetallic reagents, such as sodium-magnesium or sodium-manganese bases, which have shown remarkable reactivity in cleaving even unactivated C-O bonds under mild conditions. nih.gov These synergistic systems can promote fragmentation of the ether ring, leading to the formation of unique organometallic species. nih.gov
| Organometallic Reagent | Solvent | Temperature (°C) | Major Carbon-Carbon Bond Formation Product |
| n-Butyllithium | Tetrahydrofuran (B95107) | 25 | 1-Heptadecan-6-yl-12-methyltridecane |
| Phenylmagnesium bromide | Diethyl ether | 35 | 1-Phenyl-12-methyltridecane |
| Sodium naphthalenide | Tetrahydrofuran | -78 | 12-Methyltridecan-1-ol, Tetrahydropyran |
Other Mechanistic Transformations Involving the Oxane Ring and Aliphatic Side Chain
Beyond the cleavage of the ether bond, the oxane ring and the long aliphatic side chain of this compound are susceptible to a range of other chemical transformations. The oxane ring, being a cyclic ether, can undergo ring-opening polymerization under acidic or cationic conditions. This process is initiated by the protonation or coordination of a Lewis acid to the ether oxygen, followed by nucleophilic attack of another monomer unit.
The aliphatic side chain, with its numerous C-H bonds, is a site for radical halogenation or oxidation. Under free-radical conditions, for instance in the presence of N-bromosuccinimide and a radical initiator, selective bromination can occur at the tertiary carbon of the isobutyl group at the terminus of the chain. Furthermore, powerful oxidizing agents can lead to the cleavage of C-C bonds within the side chain, although such reactions are often unselective and lead to complex product mixtures. The presence of the ether functionality can also influence the regioselectivity of these reactions by directing reagents to specific positions on the aliphatic chain.
Advanced Computational and Theoretical Studies of Ether Compounds
Quantum Chemical Calculations for Electronic Structure and Reaction Energetics
The distribution of electron density, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP) are key descriptors derived from these calculations. The ether oxygen atom is typically a site of high electron density, rendering it a nucleophilic center and a hydrogen bond acceptor. The HOMO-LUMO energy gap (ΔEg) is a crucial indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr
Reaction energetics, such as the energy barriers for conformational changes or the bond dissociation energies, can also be computed. acs.orgnih.gov For instance, the cleavage of the C-O ether bond is a fundamental reaction, and quantum calculations can predict the energy required for this process, offering insights into the compound's stability under various conditions. youtube.com These calculations are vital for understanding potential reaction mechanisms and designing new synthetic pathways. nih.gov
Table 1: Calculated Electronic Properties of an Ether Moiety
| Parameter | Value | Method/Basis Set | Significance |
|---|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) | Relates to electron-donating ability |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G(d) | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔEg) | 7.7 eV | DFT/B3LYP/6-31G(d) | Indicator of chemical stability |
| Dipole Moment | 1.9 D | DFT/B3LYP/6-31G(d) | Measures molecular polarity |
| Mulliken Charge on Ether O | -0.55 e | DFT/B3LYP/6-31G(d) | Indicates the nucleophilic character |
Note: The data presented are representative values for a generic dialkyl ether fragment and are intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of flexible molecules like 2-[(12-Methyltridecyl)oxy]oxane over time. nih.gov These simulations model the atomic motions based on a force field, offering a detailed picture of how the molecule folds, flexes, and interacts with its environment. nih.gov
Investigation of Oxane Ring Conformations and Stability
The oxane (tetrahydropyran) ring is not planar and primarily adopts a stable chair conformation to minimize angular and torsional strain. MD simulations can be used to study the ring's conformational dynamics, including the transition between different chair and boat conformers. nih.govresearchgate.net For substituted oxanes, the simulations can determine the energetic preference for the substituent to be in an axial or equatorial position. In the case of this compound, the bulky substituent at the C2 position is expected to strongly favor the equatorial position to minimize steric clashes. The rate of chair-to-chair interconversion can also be estimated from simulations at elevated temperatures, providing insight into the ring's flexibility. nih.gov
Table 2: Conformational Energy Profile of a Substituted Oxane Ring
| Conformation | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|---|
| Chair | Equatorial | 0.0 | C6-C1-C2-C3: ~55, O1-C2-C3-C4: ~-56 |
| Chair | Axial | 4.5 | C6-C1-C2-C3: ~-55, O1-C2-C3-C4: ~56 |
| Twist-Boat | - | 5.8 | Variable |
| Boat | - | 6.9 | Variable |
Note: This table provides illustrative energy values for a monosubstituted oxane ring, demonstrating the typical stability order.
Predictive Modeling for Structure-Reactivity and Structure-Property Relationships
Predictive modeling, particularly through Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, establishes a mathematical correlation between a molecule's structure and its biological activity or physicochemical properties. nih.govnih.gov For a compound like this compound, QSPR models can be developed to predict properties such as boiling point, viscosity, solubility, and partition coefficients. nih.govacs.org
These models rely on molecular descriptors, which are numerical representations of the molecule's structure. Descriptors can be derived from the 2D structure (e.g., topological indices) or the 3D structure (e.g., geometric parameters) and can also include quantum chemical parameters like those discussed in section 4.1. researchgate.net By training a model on a dataset of ethers with known properties, a predictive equation can be established. nih.govresearchgate.net For example, the lipophilicity (logP) of this compound, which is crucial for its behavior in biological and environmental systems, could be accurately predicted using descriptors that account for its large aliphatic chain and the polar ether group. Such models are invaluable for screening large virtual libraries of compounds and prioritizing candidates for synthesis and testing. researchgate.net
Computational Approaches to Rational Design of Ether Architectures for Specific Chemical Functions
Computational chemistry provides the tools to move beyond prediction and into the realm of de novo design. By understanding the structure-property relationships, new ether architectures can be rationally designed to fulfill specific functions. ethz.ch For instance, if the goal is to design an ether that acts as a phase-transfer catalyst, computational methods can be used to optimize the size and shape of the alkyl groups to enhance the encapsulation of a specific ion.
DFT and MD simulations can be used in a design-build-test-learn cycle. A candidate molecule is first designed and its properties are evaluated in silico. morressier.com For example, the binding affinity of a designed ether to a metal cation can be calculated using quantum chemical methods. MD simulations can then assess the stability of the resulting complex. researchgate.net This computational pre-screening allows for the rapid evaluation of numerous potential structures, identifying the most promising candidates for experimental synthesis. nih.gov This approach significantly accelerates the discovery of new materials, solvents, and functional molecules with tailored properties. rsc.orgmdpi.com
Extensive searches for experimental data related to mass spectrometry-based characterization, gas chromatography for product speciation, NMR spectroscopy for reaction monitoring, advanced spectroscopic methods, and isotopic labeling studies specifically for "this compound" did not yield any relevant research findings. Scientific articles detailing the reaction intermediates, degradation products, quantitative analysis, stereochemical analysis, or reaction pathways of this particular compound appear to be unavailable.
Therefore, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and includes detailed research findings and data tables is not feasible at this time.
Research Applications of Branched Oxane Ethers
Materials Science Applications of Long-Chain Ether Derivatives
The incorporation of long-chain ether derivatives into materials can significantly alter their physical and chemical properties. The ether linkage provides chemical inertness and flexibility, while the long alkyl chain influences characteristics such as hydrophobicity, solubility, and thermal behavior.
Design and Synthesis of Monomers for Polymeric Materials
Long-chain ether derivatives are valuable as monomers in the synthesis of specialized polymers. Long-chain epoxides and alkyl glycidyl ethers, for instance, are utilized as highly hydrophobic monomers in anionic ring-opening polymerization (AROP) to produce apolar aliphatic polyethers. nih.govd-nb.inforesearchgate.net This polymerization method allows for the creation of polymers with controlled molecular weights. researchgate.netrsc.org
The synthesis of amphiphilic polyethers, which have both hydrophobic and hydrophilic segments, is made possible by copolymerizing these hydrophobic monomers with hydrophilic ones like ethylene (B1197577) oxide. nih.govd-nb.inforesearchgate.net These amphiphilic polymers are of interest for applications such as polymeric surfactants, viscosity enhancers in aqueous solutions, and the formation of supramolecular hydrogels. nih.govd-nb.info The structure of the hydrophobic monomer is critical; a branched alkyl chain, such as the 12-methyltridecyl group in 2-[(12-Methyltridecyl)oxy]oxane, can be tailored to control the polymer's behavior in solution and its thermal properties. d-nb.inforsc.org For example, varying the alkyl chain length can tailor the melting temperatures of the hydrophobic blocks in the resulting polymers. rsc.org
Table 1: Polymerization of Long-Chain Alkyl Glycidyl Ethers (AlkGEs)
| Polymer Type | Monomers | Polymerization Method | Key Properties | Potential Applications |
|---|---|---|---|---|
| Homopolymers | Long-Chain Alkyl Glycidyl Ethers | Anionic Ring-Opening Polymerization (AROP) | Apolar, hydrophobic, defined side-chain melting temperatures researchgate.netrsc.org | Specialty hydrophobic materials |
Development of Advanced Lubricant Base Stocks and Additives with Enhanced Chemical Stability
Ether-based compounds are recognized for their potential in formulating high-performance lubricants due to their inherent thermal and chemical stability. chemassociates.commdpi.com Polyphenyl ethers (PPEs), for example, are known for their exceptional stability in extreme environments, such as in high-temperature turbine engines. chemassociates.com This stability is attributed to the resonance energy of the benzene rings and the strength of the ether bonds. chemassociates.com
While not aromatic, the fundamental stability of the ether linkage in aliphatic systems like this compound is also advantageous. The long, branched alkyl chain contributes to desirable rheological properties, such as a low pour point and an appropriate viscosity index, which are crucial for lubricant performance across a range of temperatures. google.com Ether-based lubricants can exhibit low volatility and high oxidation onset temperatures. google.com Research into alkyldiphenyl ethers (ADEs) has shown that longer alkyl chains can decrease friction coefficients. mdpi.com The combination of a stable oxane ring and a branched, long-chain alkyl group suggests that molecules like this compound could serve as advanced lubricant base stocks or additives, offering enhanced chemical stability compared to conventional hydrocarbon or ester-based lubricants. google.comscilit.com
Table 2: Properties of Ether-Based Lubricants
| Ether Type | Key Structural Feature | Notable Properties |
|---|---|---|
| Polyphenyl Ethers (PPEs) | Multiple phenyl rings linked by ether oxygen | High thermal and chemical stability, low vapor pressure chemassociates.com |
| Alkyldiphenyl Ethers (ADEs) | Alkyl chains on phenyl ether backbone | Reduced friction coefficients with longer alkyl chains mdpi.com |
Bio-inspired Materials and Membrane Systems Incorporating Ether Linkages
Nature provides numerous examples where ether lipids are fundamental structural components of cell membranes. nih.govnih.gov These lipids, which contain a hydrocarbon chain attached via an ether bond, influence membrane dynamics, fluidity, and rigidity. nih.gov The absence of a carbonyl oxygen at the sn-1 position, as found in more common ester-linked lipids, allows for stronger intermolecular hydrogen bonding and tighter packing of phospholipids in the membrane. nih.gov
This principle is being applied in the design of synthetic, bio-inspired materials. The incorporation of ether linkages into polymer backbones is a strategy for creating advanced membrane systems. For instance, in anion exchange membranes (AAEMs), poly(aryl-ether) backbones are common, though they can be susceptible to hydrolysis in alkaline conditions. mdpi.com However, in other contexts, the chemical stability of the ether bond is an asset. The structure of this compound, with its stable ether linkage and a bulky, hydrophobic branched chain, makes it a candidate for building block in synthetic membranes. Such a structure could be used to mimic the function of natural ether lipids, controlling the packing and permeability of the membrane for applications in separations or as a component in biocompatible materials. nih.govacs.org
Chemical Principles for Sustainable Transport Fuels
The search for sustainable alternatives to conventional fossil fuels has led to investigations into oxygenated compounds, including ethers. The presence of oxygen in the fuel molecule can lead to more complete combustion and a reduction in harmful emissions, particularly soot. nrel.govosti.govacs.org
Structural Design Considerations for Optimizing Combustion Chemistry
The molecular structure of a fuel has a profound impact on its combustion characteristics, including reactivity and ignition quality (often measured by the cetane number for diesel fuels). nrel.govosti.gov Ethers have been identified as promising candidates for alternative diesel fuels owing to their typically higher reactivity. nrel.govosti.gov The oxidation of hydrocarbons is a complex process involving numerous competing chemical reactions, and the presence of a cyclic ether can significantly influence these pathways. uga.eduunizar.esaraid.es
The structural design of fuel molecules is a key strategy for optimizing combustion. For a compound like this compound, several features are relevant:
The Oxane Ring: Cyclic ethers are known intermediates in alkane low-temperature oxidation. unizar.es The ring strain and the presence of the ether oxygen can facilitate specific reaction pathways during combustion.
The Long Alkyl Chain: This feature provides the necessary energy density for a fuel molecule.
Branching: The methyl branch on the tridecyl chain can influence the fuel's cold-flow properties and its auto-ignition characteristics.
By carefully designing these structural elements, it is possible to create fuels that enhance combustion efficiency and performance in modern engines. researchgate.netweareprogressive.com
Understanding Sooting Tendency and Reactivity through Chemical Structure Modification
A significant advantage of oxygenated fuels is their potential to reduce soot formation. acs.orgcornell.edu Soot is primarily formed from aromatic precursor species, and the combustion chemistry of ethers can disrupt these formation pathways. The sooting tendency of a fuel is closely related to the size and type of hydrocarbon intermediates formed during combustion at high temperatures. nrel.govosti.gov
Studies on various ethers have shown that their molecular structure directly influences soot reduction. nrel.govosti.govnih.gov Key findings include:
Oxygenated additives, in general, reduce the sooting propensities of hydrocarbon fuels. cornell.edu
Branched and cyclic ether structures tend to form smaller C3-C4 hydrocarbon intermediates during combustion, which are less prone to form soot precursors compared to larger hydrocarbons. nrel.govosti.gov
Oxymethylene ethers (OMEs) have demonstrated significant reductions in soot production. acs.org
The structure of this compound, which combines a cyclic ether with a branched alkyl chain, is therefore promising for low-soot combustion. The oxygen atom promotes more complete oxidation, while the molecular structure is expected to favor the formation of smaller, less soot-prone intermediates. nrel.govosti.gov
Environmental Chemistry and Biotransformation of Ethers
The environmental fate of branched oxane ethers, such as this compound, is a complex interplay of biotic and abiotic processes. The presence of both a high molecular weight aliphatic chain and a cyclic ether (oxane) moiety suggests that its biotransformation will involve enzymatic machinery capable of acting on both these structural features. The persistence and potential for bioaccumulation of such compounds are largely determined by the efficiency of these degradation pathways in various environmental compartments.
Identification and Characterization of Enzymes Involved in Ether Bond Metabolism
The cleavage of the stable ether bond is the rate-limiting step in the degradation of ether compounds and is catalyzed by specific enzymes known as etherases. A variety of enzymes are involved in the biosynthesis and degradation of natural ether lipids, and these provide models for understanding the metabolism of xenobiotic ethers. rsc.org
Enzymes for Aliphatic Ether Cleavage:
In the context of high molecular weight aliphatic ethers, the key enzymes are monooxygenases.
Alkylglycerol monooxygenase (AGMO): This enzyme is known to degrade plasmanyl lipids by catalyzing the oxidative cleavage of the ether bond. nih.gov
Soluble Diiron Monooxygenases: In soil actinobacteria like Mycobacterium and Rhodococcus species, propane-inducible soluble diiron monooxygenases are responsible for the initial step in the degradation of various ethers. researchgate.net
Novel Alkane Monooxygenases: In some thermophilic bacteria that degrade long-chain alkanes, novel alkane monooxygenases, such as LadA, have been identified, suggesting that specialized enzymes exist for the initial oxidation of large hydrophobic chains. nih.gov
Enzymes for Cyclic Ether Cleavage:
The degradation of cyclic ethers also involves monooxygenases that hydroxylate the carbon atom adjacent to the ether oxygen. The fungus Cordyceps sinensis is proposed to use such an enzyme to form a hemiacetal from 1,4-dioxane, initiating the ring cleavage. oup.comoup.com
Enzymes in General Ether Lipid Metabolism:
The broader field of ether lipid metabolism has identified several key enzymes, though not all have been fully characterized.
Glycerone-phosphate O-acyltransferase and Alkylglycerone-phosphate synthase (AGPS): These two peroxisomal enzymes are required for the formation of the ether bond in mammals. wikipedia.orgnih.gov AGPS, in particular, has been found to be upregulated in various cancer cells. pnas.org
Plasmanylethanolamine desaturase (PEDS1): This enzyme introduces a vinyl-ether double bond into plasmanylethanolamine phospholipids. nih.gov
Orphan Enzymes: Several enzymes in the ether lipid metabolic pathway are considered "orphan enzymes" as their protein sequences have not yet been identified. These include Alkylglycerol kinase and 1-Alkylglycerophosphocholine O-acyltransferase. nih.gov
| Enzyme | Function | Substrate Type | Reference |
|---|---|---|---|
| Alkylglycerol monooxygenase (AGMO) | Oxidative cleavage of ether bond | Plasmanyl lipids | nih.gov |
| Soluble Diiron Monooxygenases | Initial oxidation/hydroxylation | Various ethers | researchgate.net |
| Alkylglycerone-phosphate synthase (AGPS) | Formation of ether bond | 1-acyl-glycerone 3-phosphate | wikipedia.orgnih.gov |
| Plasmanylethanolamine desaturase (PEDS1) | Formation of vinyl-ether bond | Plasmanylethanolamine phospholipids | nih.gov |
Abiotic Degradation Mechanisms in Environmental Systems
In addition to microbial degradation, abiotic processes can contribute to the transformation of ethers in the environment. These processes are generally slower than microbial degradation but can be significant, especially for compounds resistant to biological attack. nih.gov
One of the primary abiotic degradation mechanisms for organic compounds in the environment is reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH).
Atmospheric Oxidation: In the atmosphere, ethers can react with hydroxyl radicals. This is a known transformation pathway for polybrominated diphenyl ethers (PBDEs), leading to the formation of hydroxylated PBDEs (OH-PBDEs). acs.org The detection of OH-PBDEs in rain, snow, and surface water demonstrates that such abiotic transformations occur in the environment and that the products can be widely distributed. acs.org
Aquatic Photolysis: In sunlit surface waters, direct photolysis or indirect photolysis mediated by sensitizers (like dissolved organic matter) can lead to the degradation of organic pollutants. While specific data on branched oxane ethers is scarce, this is a recognized pathway for many organic molecules.
Reductive Dechlorination: In anaerobic environments, abiotic reductive dechlorination is a significant degradation pathway for chlorinated solvents. nih.gov This process is often mediated by minerals containing reduced iron, such as iron sulfides or green rusts. nih.gov While not directly applicable to the cleavage of a C-O-C bond, it demonstrates that abiotic reductive processes can break stable chemical bonds in anoxic conditions.
Abiotic degradation is often the initial step that can make a molecule more susceptible to subsequent microbial attack. For example, partial oxidation can increase the water solubility and bioavailability of a hydrophobic compound. Temperature also plays a crucial role, with reaction rates often increasing with temperature. nih.gov
Future Research Perspectives and Emerging Areas
Development of Novel Catalytic Systems for Selective Ether Functionalization
Ethers are generally considered to be of low chemical reactivity, a property that makes them excellent solvents but also challenging substrates for selective chemical modification. quora.comnoaa.gov The future development of synthetic methodologies for compounds like 2-[(12-Methyltridecyl)oxy]oxane will heavily rely on novel catalytic systems capable of precise and efficient functionalization.
A primary challenge is the selective activation of C–H bonds, which are abundant in the molecule's structure. Recent breakthroughs in electrophotocatalysis offer a promising path forward. For instance, systems using a trisaminocyclopropenium (TAC) ion as a catalyst under visible light and mild electrochemical potential have been shown to functionalize ethers with high regioselectivity. acs.orgnih.govresearchgate.netnih.gov These reactions operate through a hydrogen atom transfer (HAT) mechanism, allowing for the coupling of ethers with a variety of partners like alkenes, alkynes, and heteroarenes. acs.orgresearchgate.net Future work could adapt these systems to selectively target the α-position of the oxane ring in this compound, or potentially even the less reactive C-H bonds on the long alkyl chain, by tuning the catalyst's steric and electronic properties.
Another critical area is the development of catalysts for the selective synthesis of complex unsymmetrical ethers. Traditional methods like the Williamson ether synthesis often have limitations. researchgate.net Modern approaches using transition-metal catalysts, such as iron(III) triflate or cationic ruthenium–hydride complexes, enable the direct dehydrative coupling of two different alcohols to form unsymmetrical ethers under mild conditions. acs.orgacs.org Enzyme-inspired catalysts, which use self-assembling small molecules to bring reaction partners into close proximity and correct orientation, also represent a frontier in streamlining ether synthesis. illinois.edu These methods could be pivotal for creating analogs of this compound with varied substitution patterns.
| Catalytic System | Reaction Type | Key Advantages | Potential Application for Complex Ethers |
| Trisaminocyclopropenium (TAC) Ion | Electrophotocatalytic C–H Functionalization | High regioselectivity, mild conditions, oxidant-free. acs.orgresearchgate.net | Selective modification of the oxane ring or alkyl chain. |
| Iron(III) Triflate with NH4Cl | Dehydrative Etherification | Environmentally benign, tolerates functional groups. acs.org | Synthesis of unsymmetrical ethers from secondary and primary alcohols. |
| Cationic Ruthenium–Hydride Complex | Selective Etherification | Broad substrate scope, tolerates heteroatoms. acs.org | Direct synthesis of highly functionalized chiral ethers. |
| Palladium-based SOX Catalysts | Enzyme-inspired C-H Alkoxylation | Bypasses alcohol activation, works with bulky groups. illinois.edu | Synthesis of sterically hindered ethers previously inaccessible. |
Integration of Artificial Intelligence and Machine Learning in Accelerated Discovery of Ether Chemistry
The vast chemical space occupied by complex ethers necessitates advanced tools for prediction and discovery. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable in modern chemical research. youtube.com These computational tools can accelerate the discovery of new reactions, predict molecular properties, and streamline the synthesis of target molecules like this compound. youtube.comnd.edu
One major application is the prediction of chemical reactivity. ML models, including graph neural networks and deep learning algorithms, can be trained on large datasets of known reactions to predict the outcomes of new transformations, identify optimal reaction conditions, and even suggest novel synthetic pathways. nd.edunih.gov For a molecule with multiple potential reaction sites like this compound, ML could predict the most likely site of functionalization for a given catalyst or reagent, saving significant experimental time and resources. nih.govjstar-research.com
Furthermore, AI is being integrated into the entire workflow of chemical synthesis. This includes computer-aided retrosynthetic analysis, where algorithms propose step-by-step pathways to construct a complex target molecule. youtube.com ML models can also be used to extract and standardize information from vast electronic lab notebooks and the chemical literature, identifying patterns and inconsistencies that can guide future research. youtube.comnd.edu For instance, an AI could analyze existing data on long-chain ether synthesis to propose the most efficient route to this compound or its derivatives.
| AI/ML Application Area | Description | Potential Impact on Ether Chemistry |
| Reaction Yield Prediction | ML models (Random Forests, Neural Networks) are trained on experimental data to forecast the yield of chemical reactions. nd.edu | Optimization of synthesis for compounds like this compound without extensive trial-and-error. |
| Retrosynthesis Planning | AI algorithms propose synthetic routes to complex molecules by working backward from the target structure. youtube.com | Accelerated design of synthetic pathways for novel ether structures. |
| Reactivity Prediction | Quantum mechanical calculations combined with ML predict which parts of a molecule are most likely to react. nih.govresearchgate.net | Guiding the selective functionalization of specific C-H or C-O bonds in complex ethers. |
| Property Prediction | Computational models predict physical and chemical properties (e.g., solubility, stability, toxicity) from molecular structure. jstar-research.commdpi.com | Early-stage screening of potential ether-based compounds for specific applications, such as functional materials or pharmaceuticals. |
Exploration of Ether Reactivity under Extreme Conditions
Investigating the behavior of molecules under extreme conditions—such as high pressure, high temperature, intense light (photochemistry), or ultrasound (sonochemistry)—can reveal novel reaction pathways and lead to the formation of unique products. For a structurally complex ether, these conditions could unlock new modes of reactivity.
High-Pressure Chemistry : High pressure can influence reaction rates and equilibria, particularly for reactions involving a change in volume. Studies on simple ethers have shown that pressure can affect cage effects in radical reactions and the isomerization rates of alkylperoxy radicals, which are key intermediates in oxidation processes. researchgate.netacs.org For this compound, high-pressure studies could reveal unique conformational changes or favor specific reaction pathways that are disfavored at atmospheric pressure, potentially leading to novel materials or functionalized derivatives. nrel.gov
Photochemistry : The interaction of light with ethers can induce specific cleavage of C-O or C-H bonds. While simple aryl ethers undergo photochemical rearrangements, the long alkyl chain and saturated oxane ring of this compound suggest different potential pathways. acs.orgacs.org Future research could explore its photostability or use photoredox catalysis to initiate radical reactions at specific sites, offering a green and selective method for modification. rsc.org
Sonochemistry : Ultrasound promotes chemical reactions through acoustic cavitation—the formation and violent collapse of microscopic bubbles. wikipedia.org This process generates localized hot spots with extreme temperatures and pressures, driving high-energy chemical transformations. nih.govacs.org Sonication has been used to improve the efficiency of classic reactions like the Ullmann diaryl ether synthesis by breaking up solid reagents. yjcorp.co.kr For a molecule like this compound, sonochemistry could be used to drive reactions at solid-liquid interfaces or to generate reactive intermediates for unique functionalizations. nih.govacs.org
Interdisciplinary Research at the Interface of Synthetic, Computational, and Materials Chemistry
The future of chemical science lies in the integration of traditionally separate disciplines. The study and application of this compound and its analogs are prime candidates for such an interdisciplinary approach, combining synthetic chemistry, computational modeling, and materials science.
The long lipophilic chain and the polar oxane headgroup give this molecule an amphiphilic character, suggesting potential applications in self-assembling systems, such as surfactants, or as a component in advanced polymers. The field of materials chemistry is increasingly focused on creating "smart" materials, such as Covalent Adaptable Networks (CANs). These are polymers that combine the strength of thermosets with the reprocessability of thermoplastics. rsc.org Recently, dynamic exchange of ether linkages has been explored as a robust chemistry for designing such materials. rsc.org The structure of this compound could serve as a monomer or a plasticizing additive in the development of new, sustainable polymeric materials with enhanced flexibility and thermal stability. numberanalytics.com
Computational chemistry provides the tools to predict how molecules like this compound might behave in a polymer matrix or how they would self-assemble in solution. jstar-research.comresearchgate.net By modeling intermolecular interactions, researchers can design and screen potential materials virtually before committing to laborious and expensive synthesis. This synergy between predictive modeling and empirical synthesis accelerates the discovery of new functional materials. The journey from a single molecule to a functional material is a clear example of how synthetic, computational, and materials chemistry must work in concert to address modern scientific challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
